
5-Chloroquinoline-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloroquinoline-3,4-diamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both chloro and diamine functional groups in this compound makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinoline-3,4-diamine typically involves the following steps:
Starting Material: The synthesis often begins with 5-chloroquinoline, which is commercially available or can be synthesized from aniline derivatives.
Nitration: The 5-chloroquinoline undergoes nitration to introduce nitro groups at the 3 and 4 positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions (temperature, pressure, and solvent choice) ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
5-Chloroquinoline-3,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amine groups can be oxidized to nitroso or nitro groups, and reduced back to amines.
Condensation Reactions: The amine groups can react with carbonyl compounds to form Schiff bases or imines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Production of nitroso or nitro derivatives.
Condensation: Formation of Schiff bases or imines.
科学的研究の応用
Chemistry
In chemistry, 5-Chloroquinoline-3,4-diamine is used as a building block for the synthesis of more complex quinoline derivatives
Biology and Medicine
In biological and medical research, this compound has been investigated for its potential as an antimalarial agent. Quinoline derivatives are known to interfere with the heme detoxification pathway in Plasmodium species, making them effective against malaria .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its ability to form stable complexes with metals makes it useful in the development of metal-based catalysts.
作用機序
The mechanism of action of 5-Chloroquinoline-3,4-diamine in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, in antimalarial activity, it inhibits the heme polymerase enzyme in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death .
類似化合物との比較
Similar Compounds
4,7-Dichloroquinoline: Another quinoline derivative with similar biological activities but different substitution patterns.
7-Chloro-4-aminoquinoline: Known for its antimalarial properties, similar to 5-Chloroquinoline-3,4-diamine but with different functional groups.
Uniqueness
This compound is unique due to the presence of both chloro and diamine groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H8ClN3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
5-chloroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8ClN3/c10-5-2-1-3-7-8(5)9(12)6(11)4-13-7/h1-4H,11H2,(H2,12,13) |
InChIキー |
OMPAQTJFCXNJDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2C(=C1)Cl)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


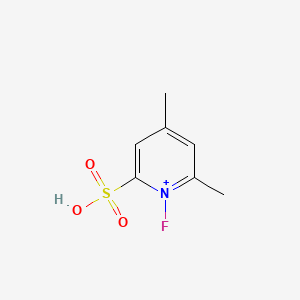
![2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid](/img/structure/B12827372.png)
![4',5'-Dibromo-Spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B12827373.png)
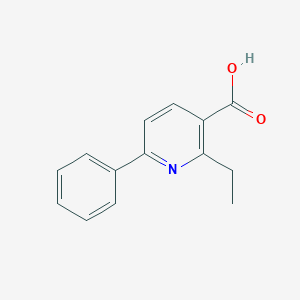
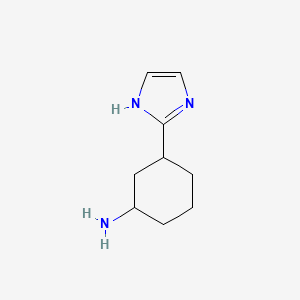
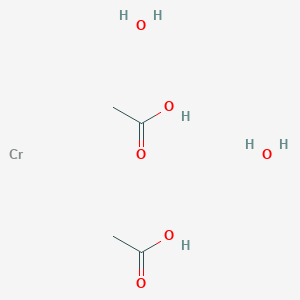
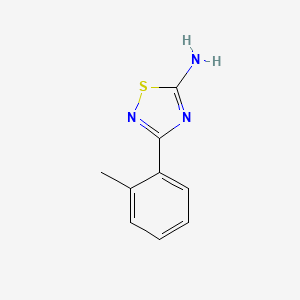
![1-Bromo-1H-benzo[d]imidazole](/img/structure/B12827410.png)
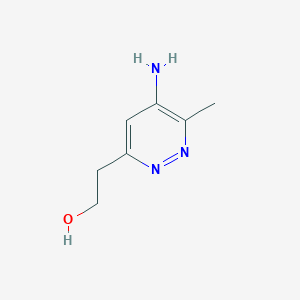
![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)

![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B12827433.png)
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)

